molecular formula C19H13FN4O2 B11176162 3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine

3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11176162
M. Wt: 348.3 g/mol
InChI Key: GKERBDIKBWXBCK-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 4-nitrobenzylidene malononitrile in the presence of a base such as potassium carbonate. The resulting intermediate undergoes cyclization with hydrazine hydrate to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both fluorine and nitro groups, which enhance its chemical reactivity and biological activity. These functional groups contribute to its ability to interact with a wide range of molecular targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C19H13FN4O2

Molecular Weight

348.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methyl-7-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C19H13FN4O2/c1-12-18(14-2-6-15(20)7-3-14)19-21-11-10-17(23(19)22-12)13-4-8-16(9-5-13)24(25)26/h2-11H,1H3

InChI Key

GKERBDIKBWXBCK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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